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Nvs-pak1-1

PAK1 Isoform selectivity Kinase inhibitor

Standard ATP-competitive PAK inhibitors lack isoform selectivity and risk cardiovascular liabilities from PAK2 co-inhibition. NVS-PAK1-1 is the only validated allosteric probe with 57-fold PAK1/PAK2 discrimination. - Biochemical IC50: 5 nM (dephosphorylated PAK1) & 7 nM Kd (DiscoverX scan) - Selectivity: No >80% inhibition of any other kinase among 442 at 10 µM - In vivo validated: Oral bioavailability & brain penetration with published spine protection EC50 of 2 nM - Includes matched inactive control (NVS-PAK1-C) for rigorous phenotype normalization

Molecular Formula C23H25ClF3N5O
Molecular Weight 479.9 g/mol
Cat. No. B15605385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-pak1-1
Molecular FormulaC23H25ClF3N5O
Molecular Weight479.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
InChIKeyOINGHOPGNMYCAB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVS-PAK1-1: Allosteric PAK1 Inhibitor for Isoform-Selective Research


NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in oncology and neurodegenerative disease [1]. Developed by Novartis [2], it is a fragment-based chemical probe with an IC50 of 5 nM against dephosphorylated PAK1 and a biochemical Kd of 7 nM . Its defining feature is substantial isoform selectivity: it is approximately 57- to 60-fold more selective for PAK1 over PAK2 [3] , and displays minimal off-target inhibition across a panel of 442 kinases .

Pathway Study PAK1 isoform-selective inhibition
Mechanism Allosteric DFG-out pocket binder
Probe Pair Matched inactive control available

NVS-PAK1-1 Procurement: Limitations of Pan-PAK Inhibitors


Substituting NVS-PAK1-1 with pan-Group I PAK inhibitors (e.g., FRAX597, FRAX1036) introduces significant off-target risk due to their similar potency against PAK1 and PAK2 [1]. Since PAK2 inhibition has been linked to acute cardiovascular toxicity in preclinical models, experiments using non-selective inhibitors yield confounding results where phenotypic effects cannot be cleanly attributed to PAK1 loss-of-function [2] [3]. Furthermore, NVS-PAK1-1's allosteric binding mechanism [4] differs fundamentally from ATP-competitive analogs, altering the inhibition kinetics and potentially the downstream signaling effects. The quantitative evidence below substantiates why NVS-PAK1-1 is a distinct, non-interchangeable tool compound relative to its closest alternatives.

Isoform profile ATP-competitive pan-PAK inhibitors (FRAX597, G-5555) co-inhibit PAK2, which is linked to cardiovascular liability in model systems.
Potency context The non-ATP-competitive probe IPA-3 requires >500-fold higher concentrations and lacks comprehensive kinome selectivity characterization.
Metabolic profile Close structural analogs may exhibit altered selectivity or potency profiles that are not interchangeable due to short hepatic half-life.

NVS-PAK1-1 Differentiation: Selectivity and Functional Potency Evidence


PAK1 over PAK2 Isoform Discrimination

NVS-PAK1-1 demonstrates a 57-fold to 60-fold selectivity for PAK1 over PAK2, as measured by biochemical Kd values [1] . In contrast, the ATP-competitive pan-Group I inhibitor FRAX597 shows a PAK1 IC50 of 8 nM and a PAK2 IC50 of 13 nM, yielding less than 2-fold selectivity . NVS-PAK1-1 is an allosteric inhibitor, whereas FRAX597 binds the ATP-binding site .

PAK1 over PAK2 Discrimination
Head-to-head
~57-fold selectivity (Kd 7 nM vs. 400 nM)
Supports PAK2-sparing pharmacology studies.
Competitor selectivity ≤3-fold (G-5555) and ~1.6-fold (FRAX597).
PAK1 Isoform selectivity Kinase inhibitor

Comprehensive Kinome-Wide Selectivity Profiling

In a genetically engineered mouse model (GEMM) of Neurofibromatosis Type 2 (NF2), NVS-PAK1-1 produced a greater effect on tumor phenotype compared to the pan-Group A PAK inhibitor FRAX-1036 [1]. FRAX-1036 transiently reduced PAK1 and PAK2 phosphorylation in vitro but had insignificant efficacy in vivo, whereas genetic ablation confirmed that Pak1, but not Pak2, is required for tumor formation [1].

Kinome-Wide Selectivity
Cross-study comparable
Clean against 442 kinases at 10 µM
Broadest selectivity panel among non-ATP-competitive probes.
IPA-3 profiled against only 214 kinases.
In vivo efficacy Neurofibromatosis Target engagement

Cellular PAK1 Autophosphorylation Inhibition

In hippocampal neuron cultures exposed to oligomeric amyloid beta (oAβ), NVS-PAK1-1 conferred resilience to spine loss with an EC50 of 1 nM, whereas its analog negative control compound failed to provide protection [1]. A separate study reported an EC50 of 2 nM for NVS-PAK1-1 in preventing oAβ-induced spine loss [2].

Cellular Autophosphorylation
Cross-study comparable
pPAK1 S144 inhibition at 0.25 µM
Supports cellular target-engagement studies.
Reported 500-fold biochemical potency difference over IPA-3.
Alzheimers disease Dendritic spines Neuroprotection

Brain Penetration and Spine Protection in Alzheimer's Models

NVS-PAK1-1 displays relatively poor stability in rat liver microsomes (RLM), with a half-life of 3.5 minutes, limiting its utility for standard systemic in vivo studies . This metabolic liability is a key differentiator from other PAK inhibitors that may have improved pharmacokinetic profiles, and it directly informs experimental design—this compound is optimized for in vitro and ex vivo applications rather than chronic in vivo dosing.

Brain Penetration & Spine Protection
Supporting evidence
EC₅₀ 2 nM for oAβ-induced spine loss
Supports CNS model-response interpretation.
Only PAK1 probe with published in vivo brain exposure data.
ADME Metabolic stability In vivo suitability

PAK1-Selective Anti-Proliferative Activity vs Pan-PAK Inhibitors

NVS-PAK1-1 was profiled against 442 kinases in the KINOMEscan competition binding assay at 10 μM, yielding a selectivity score (S10) of 0.003 [1]. This indicates that NVS-PAK1-1 did not inhibit any other kinases in the panel by greater than 80% . This level of kinome-wide selectivity is characteristic of high-quality chemical probes derived from allosteric, fragment-based discovery.

Anti-Proliferative Selectivity
Cross-study comparable
IC₅₀ 4.7-6.2 µM in NF2-deficient cells
Functional validation of PAK1-specific phenotype.
Reduced potency vs. pan-inhibitors confirms PAK2-sparing in cells.
Kinase selectivity Chemical probe Off-target profiling

NVS-PAK1-1 Optimal Research Applications


Dissecting PAK1 vs PAK2 Signaling in Cancer

In studies where the functional role of PAK1 must be distinguished from PAK2—particularly relevant given the cardiovascular toxicity linked to PAK2 inhibition—NVS-PAK1-1 provides the requisite isoform selectivity (57-fold over PAK2 [1]) that pan-inhibitors like FRAX597 cannot achieve (<2-fold selectivity ). The compound's submicromolar cellular potency in Su86.86 pancreatic cancer cells supports its use in proliferation and signaling assays where PAK1-specific inhibition is required. For enhanced potency, combinatorial use with PAK2 shRNA reduces the effective concentration to 0.21 μM .

PAK1 Target Validation in Alzheimer's and Spine Pathology

For Alzheimer's disease researchers investigating synaptic pathology, NVS-PAK1-1 is validated to protect against amyloid beta- and tau-induced dendritic spine loss in hippocampal neurons with an EC50 of 1–2 nM [2] [3]. The compound demonstrates brain exposure following oral administration in mice and achieves target engagement in the 5xFAD model [3], making it suitable for in vivo neuroprotection proof-of-concept studies despite its limited metabolic stability (t1/2 = 3.5 min in RLM ), provided dosing accounts for rapid clearance.

Chemical Probe for Kinome-Wide Selectivity Profiling

NVS-PAK1-1 serves as a validated PAK1-recruiting warhead for PROTAC design. The degrader BJG-05-039—comprising NVS-PAK1-1 conjugated to lenalidomide—achieved selective PAK1 degradation and demonstrated enhanced anti-proliferative effects relative to the parent inhibitor in PAK1-dependent cell lines [4]. This established chemical biology precedent [4] supports procurement of NVS-PAK1-1 for medicinal chemistry efforts aimed at developing PAK1-selective degraders.

Developing PAK1-Selective PROTACs and Degraders

NVS-PAK1-1 is optimized for cell-based target engagement assays due to its exceptional kinome-wide selectivity (S10 = 0.003 against 442 kinases [1]) and potent inhibition of PAK1 autophosphorylation . Researchers investigating PAK1 signaling in KRAS-mutated cancers or Merlin-deficient schwannoma models [5] can use NVS-PAK1-1 at concentrations between 0.25–20 μM to achieve specific pathway modulation without confounding off-target kinase inhibition. Its status as an SGC chemical probe ensures availability of extensive characterization data.

Application
Selection Property
Validation Focus
PAK1 vs PAK2 Signaling Dissection
Isoform-selectivity assay context
PAK2 shRNA/siRNA co-treatment synergy
CNS Target Validation Studies
Brain-penetrant probe fit
Phospho-PAK1 western blot in brain tissue
Kinome-Wide Selectivity Profiling
Comprehensive off-target panel
Matched inactive control normalization
PAK1-Selective Degrader Development
Validated warhead for PROTAC design
Linker attachment without disrupting binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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